2,6-Dichloro-4-methylthiophenol
Overview
Description
2,6-Dichloro-4-methylthiophenol (DCMTP) is a chemical compound belonging to the class of thiophenols and is an important intermediate in the synthesis of various pharmaceuticals. DCMTP has been used in the synthesis of several drugs, including the anti-inflammatory drug celecoxib. DCMTP is also used as a starting material in the synthesis of several other compounds, including the anti-cancer drug capecitabine.
Scientific Research Applications
1. NMR Spectroscopy Applications
Analyses of the NMR spectra of thiophenol derivatives, including those similar to 2,6-Dichloro-4-methylthiophenol, have been conducted. For instance, a study on 6-chloro-2-methylthiophenol revealed insights into coupling mechanisms in these compounds, which are crucial for understanding molecular structures and interactions (Schaefer et al., 1985).
2. Dielectric Properties in Liquid State
Research on the dielectric absorption of 4-methylthiophenol, a compound similar to 2,6-Dichloro-4-methylthiophenol, in liquid state has been conducted. This study provides insights into molecular relaxation times and heat of activation, which are essential for applications in material science and electronic industries (Roy et al., 1976).
3. Environmental Toxicology
A study on the peroxidase-catalyzed oxidation of 2,4,6-Trichlorophenol, which is structurally related to 2,6-Dichloro-4-methylthiophenol, highlighted its role as an environmental contaminant and its potential pathways for bioactivation. Such studies are significant for understanding the environmental impact and degradation pathways of similar compounds (Wiese et al., 1998).
4. Applications in Solvatochromism Studies
Thermo-solvatochromic behaviors of derivatives of thiophenol have been investigated, providing insights into solvent-solute interactions which are essential in the design and application of solvatochromic dyes in various industries (Martins et al., 2008).
properties
IUPAC Name |
2,6-dichloro-4-methylbenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2S/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLBSMCTOSMFNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-methylthiophenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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